molecular formula C10H11N3O2S B1422024 methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate CAS No. 1249622-16-9

methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

Cat. No. B1422024
CAS RN: 1249622-16-9
M. Wt: 237.28 g/mol
InChI Key: FZELJNDPDDNWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, a heterocyclic compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of related compounds has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve coupling reactions . For instance, Suzuki coupling reactions have been used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO .

Scientific Research Applications

Chemical Structure and Molecular Interactions

Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate exhibits a polarized structure in certain derivatives, leading to the formation of hydrogen-bonded chains and sheets through a combination of N-H...O(carbonyl), C-H...O(nitro), and N-H...N hydrogen bonds. This intricate bonding plays a crucial role in stabilizing the crystal structures of related compounds (Portilla et al., 2007).

Synthesis and Structural Analysis

This compound is integral in the synthesis of various bis-heterocyclic monoazo dyes based on the thiophene ring. The study of its derivatives, such as ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, has led to the creation of novel dyes characterized by their solvatochromic behavior and tautomeric structures in different solvents (Karcı & Karcı, 2012).

Therapeutic and Biological Activities

The compound has been implicated in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. This includes the creation of compounds such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, which have shown higher anticancer activity compared to reference drugs in certain studies, highlighting its significance in medicinal chemistry (Hafez et al., 2016).

Material Science and Spectroscopy

Studies have explored the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, shedding light on their fragmentation pathways and ionization behavior. This research provides valuable insights into the stability and reactivity of such compounds, making it relevant for material science applications (Klyba et al., 2019).

Mechanism of Action

While the exact mechanism of action for the requested compound is not available, related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a related compound .

Safety and Hazards

Related compounds, such as 4-Amino-1-methylpyrazole, have been classified as Eye Irrit. 2 - Skin Irrit. 2 according to GHS classification .

Future Directions

The future directions in the research of related compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

methyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-13-4-6(3-12-13)7-5-16-9(11)8(7)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZELJNDPDDNWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

CAS RN

1249622-16-9
Record name methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Reactant of Route 4
methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Reactant of Route 5
methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Reactant of Route 6
methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.